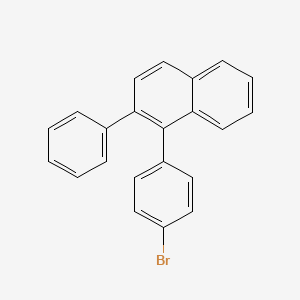
1-(4-Bromophenyl)-2-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-phenylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with a 4-bromophenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-phenylnaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated naphthalene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-phenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Dihydro derivatives and other reduced forms.
科学的研究の応用
1-(4-Bromophenyl)-2-phenylnaphthalene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: It is used as a probe in biological assays to study protein-ligand interactions and cellular uptake mechanisms.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-phenylnaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites . In materials science, the compound’s electronic properties enable it to function as a charge carrier in organic electronic devices .
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-2-naphthylamine: Similar structure but with an amine group instead of a phenyl group.
1-(4-Bromophenyl)-2-(4-methoxyphenyl)naphthalene: Contains a methoxy group on the phenyl ring.
1-(4-Bromophenyl)-2-(3-bromophenyl)naphthalene: Contains an additional bromine atom on the phenyl ring.
Uniqueness
1-(4-Bromophenyl)-2-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a building block in the synthesis of complex organic molecules .
特性
分子式 |
C22H15Br |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-phenylnaphthalene |
InChI |
InChI=1S/C22H15Br/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H |
InChIキー |
UTCHDGABZXQZSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
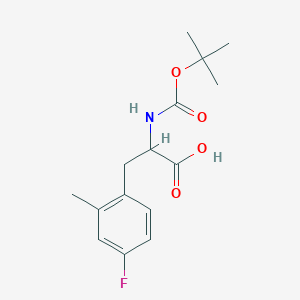
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
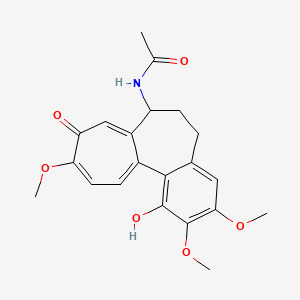


![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
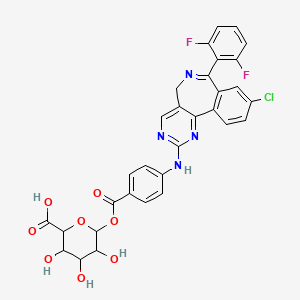
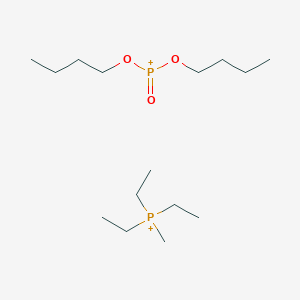
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

